molecular formula C21H26FNO B12378591 Icmt-IN-51

Icmt-IN-51

Cat. No.: B12378591
M. Wt: 327.4 g/mol
InChI Key: NHBCEQGGHZLLPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icmt-IN-51: is a compound known for its role as an inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is an enzyme involved in the post-translational modification of proteins, particularly those containing a C-terminal CAAX motif. This modification is crucial for the proper localization and function of these proteins, many of which are involved in cell signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Icmt-IN-51 involves the preparation of methylated tetrahydropyranyl derivatives. The specific synthetic route and reaction conditions are proprietary and detailed in scientific literature .

Industrial Production Methods: : Industrial production methods for this compound are not widely documented.

Mechanism of Action

Icmt-IN-51 exerts its effects by inhibiting the activity of ICMT. ICMT is responsible for the methylation of the carboxylic acid of the protein terminal isoprenylated cysteine residue. This methylation is the final step in the post-translational modification of proteins containing a C-terminal CAAX motif. By inhibiting ICMT, this compound prevents the proper localization and function of these proteins, thereby disrupting cell signaling pathways .

Properties

Molecular Formula

C21H26FNO

Molecular Weight

327.4 g/mol

IUPAC Name

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-2-fluoroaniline

InChI

InChI=1S/C21H26FNO/c1-20(2)16-21(13-15-24-20,17-8-4-3-5-9-17)12-14-23-19-11-7-6-10-18(19)22/h3-11,23H,12-16H2,1-2H3

InChI Key

NHBCEQGGHZLLPP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCNC2=CC=CC=C2F)C3=CC=CC=C3)C

Origin of Product

United States

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